molecular formula C12H16N2 B1330381 1-(1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 304-53-0

1-(1H-indol-3-yl)-2-methylpropan-2-amine

Cat. No.: B1330381
CAS No.: 304-53-0
M. Wt: 188.27 g/mol
InChI Key: WREHPEFXXFJIIJ-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid Research

Indole alkaloids are a large and diverse class of naturally occurring and synthetic compounds characterized by the presence of an indole ring system. nih.gov This structural motif, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. nih.govresearchgate.net Indole alkaloids are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govnih.govscribd.com

1-(1H-indol-3-yl)-2-methylpropan-2-amine is classified as a tryptamine (B22526), a major subclass of indole alkaloids. The tryptamine backbone is structurally similar to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which underpins the neurological activity of many compounds in this family. researchgate.netwikipedia.org The research on this compound is contextualized by comparing its structure to foundational tryptamines such as N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT). The key structural difference is the presence of two methyl groups at the alpha position of the side chain, whereas αMT has one, and DMT has none. This modification is significant as changes to the ethylamine (B1201723) side chain are known to profoundly influence pharmacological properties, including receptor binding affinity and metabolic stability.

Compound Structure Key Structural Feature
TryptamineIndole ring with an ethylamine side chain at C3.The basic tryptamine scaffold.
α-Methyltryptamine (αMT)A single methyl group on the alpha carbon of the side chain. nih.govAlpha-methylation, which can increase metabolic stability.
N,N-Dimethyltryptamine (DMT)Two methyl groups on the terminal amine. wikipedia.orgN-methylation, which influences receptor affinity and bioavailability. wikipedia.orgresearchgate.net
This compoundTwo methyl groups on the alpha carbon of the side chain. nih.govGem-dimethyl substitution at the alpha position.

Significance in Contemporary Chemical Biology and Medicinal Chemistry

The primary significance of this compound in medicinal chemistry is its documented use as an intermediate in the synthesis of more complex pharmaceutical agents. chemicalbook.com Specifically, it has been identified as a precursor in the synthesis of Bucindolol, a non-selective beta-blocker with vasodilating properties. chemicalbook.com This application underscores its utility as a versatile chemical building block for constructing molecules with established therapeutic value.

In the broader context of chemical biology, the compound serves as a tool for probing structure-activity relationships (SAR) within the tryptamine class. The introduction of a gem-dimethyl group at the alpha position is a specific structural modification that allows researchers to investigate how steric hindrance and altered electronic properties at this position affect interactions with biological targets, such as serotonin receptors. wikipedia.orgnih.gov While detailed pharmacological data for this specific compound are scarce, the study of such analogs contributes to a deeper understanding of the structural requirements for receptor binding and functional activity. wikipedia.orgchemeurope.com For instance, alpha-substitution on tryptamines is known to influence their metabolism, often by conferring resistance to degradation by monoamine oxidase (MAO), a key enzyme in the metabolic pathway of many neurotransmitters and tryptamines. youtube.com

Scope and Objectives of Research on this compound

The research objectives concerning this compound are primarily centered on its chemical synthesis and its application as a molecular scaffold.

Key Research Objectives:

Synthetic Utility : The foremost objective is its application as a key intermediate in multi-step organic syntheses. Its role in the creation of Bucindolol highlights the importance of developing efficient synthetic routes to this compound. chemicalbook.com

Pharmacological Characterization : A secondary, albeit less explored, objective is the characterization of its own biological activity. This would involve in vitro studies to determine its receptor binding profile across a panel of relevant targets, particularly serotonin (5-HT) receptor subtypes, which are common targets for tryptamines. researchgate.netwikipedia.org Such research aims to quantify its binding affinity (Ki) and functional efficacy (e.g., as an agonist or antagonist).

Metabolic Stability Studies : An important research goal is to understand the metabolic fate of the compound. The α,α-dimethyl substitution is hypothesized to sterically hinder enzymatic degradation by monoamine oxidase (MAO). youtube.com Investigating its metabolism in vitro using liver microsomes or recombinant enzymes would provide valuable data on its pharmacokinetic potential and how it compares to less substituted analogs like αMT and DMT.

Structure-Activity Relationship (SAR) Analysis : The compound serves as a data point in the broader SAR studies of tryptamines. By comparing its (yet to be fully determined) pharmacological activity with that of related compounds, researchers can elucidate the role of alpha-carbon substitution in modulating receptor affinity and selectivity.

Currently, very little data exists about the pharmacological properties, metabolism, and toxicity of this compound, indicating that its characterization remains an open area for investigation. wikipedia.orgchemeurope.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)-2-methylpropan-2-amine
Source PubChem
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InChI

InChI=1S/C12H16N2/c1-12(2,13)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREHPEFXXFJIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184481
Record name Indole, 3-(2-amino-2-methylpropyl)-
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Molecular Weight

188.27 g/mol
Source PubChem
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CAS No.

304-53-0
Record name α,α-Dimethyl-1H-indole-3-ethanamine
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Record name Indole, 3-(2-amino-2-methylpropyl)-
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Record name Indole, 3-(2-amino-2-methylpropyl)-
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Record name 1-(1H-indol-3-yl)-2-methylpropan-2-amine
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Ii. Synthetic Methodologies and Chemical Transformations of 1 1h Indol 3 Yl 2 Methylpropan 2 Amine

Established Synthetic Pathways for 1-(1H-indol-3-yl)-2-methylpropan-2-amine

The construction of this compound is typically accomplished through multi-step sequences that introduce the desired functional groups and carbon skeleton onto the indole (B1671886) ring. These linear syntheses provide a logical and controlled approach to the target molecule.

Multi-step Linear Syntheses

Multi-step linear syntheses are a cornerstone in the preparation of complex organic molecules like this compound. These synthetic strategies involve a sequential series of reactions where the product of one step becomes the reactant for the next, allowing for the gradual and controlled assembly of the final structure.

A common starting point for the synthesis of 3-substituted indoles is the introduction of a formyl group at the C3 position of the indole nucleus. The Vilsmeier-Haack reaction is a powerful and widely used method for this purpose organic-chemistry.orgderpharmachemica.comorganic-chemistry.org. This reaction utilizes a Vilsmeier reagent, typically prepared from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The electrophilic Vilsmeier reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired indole-3-carboxaldehyde organic-chemistry.org.

The general reaction conditions for the Vilsmeier-Haack formylation of indole are summarized in the table below.

Reactants Reagents Solvent Temperature Product Yield
Indole1. POCl₃, DMF2. H₂ODichloromethane or neat0 °C to refluxIndole-3-carboxaldehydeHigh

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone wikipedia.org. In the synthesis of this compound, the indole-3-carboxaldehyde, obtained from the Vilsmeier-Haack reaction, can be reacted with 2-nitropropane in the presence of a base to form a β-nitro alcohol intermediate. This intermediate can then be dehydrated to yield the corresponding nitroalkene, 3-(2-methyl-1-propen-1-yl)-1H-indole.

Alternatively, a related and efficient method for the synthesis of the key intermediate, 3-(2-methyl-2-nitropropyl)-1H-indole, involves the reaction of gramine with 2-nitropropane nih.gov. Gramine, which is readily prepared from indole, serves as a convenient starting material. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and heated to reflux. This method provides a direct route to the desired nitroalkane intermediate.

A representative procedure for the synthesis of 3-(2-methyl-2-nitropropyl)-1H-indole from gramine is detailed in the table below nih.gov.

Reactants Reagents Solvent Temperature Time Product Yield
Gramine, 2-NitropropaneSodium HydroxideNeatReflux18 h3-(2-Methyl-2-nitropropyl)-1H-indole78%

The Nef reaction is a transformation that converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone organic-chemistry.orgacs.orgorganicreactions.org. This reaction is crucial for converting the nitroalkane intermediate, 3-(2-methyl-2-nitropropyl)-1H-indole, into the ketone precursor, 1-(1H-indol-3-yl)-2-methylpropan-2-one. The classical Nef reaction involves the formation of a nitronate salt by treating the nitroalkane with a base, followed by hydrolysis with a strong acid acs.org.

However, the classical conditions can sometimes be harsh. Modified Nef reactions have been developed to overcome these limitations, employing either oxidative or reductive methods organicreactions.org. Oxidative methods may utilize reagents like potassium permanganate or ozone, while reductive methods often employ metal salts such as titanium(III) chloride researchgate.net. These modified procedures can offer milder reaction conditions and improved yields.

The general conditions for a modified Nef reaction are presented in the table below.

Reactant Reagent Type Example Reagents General Conditions Product
3-(2-Methyl-2-nitropropyl)-1H-indoleOxidativeKMnO₄, O₃Mild, often buffered1-(1H-indol-3-yl)-2-methylpropan-2-one
3-(2-Methyl-2-nitropropyl)-1H-indoleReductiveTiCl₃Aqueous, acidic1-(1H-indol-3-yl)-2-methylpropan-2-one

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds organic-chemistry.orgnih.govfkit.hr. In the synthesis of this compound, the ketone precursor, 1-(1H-indol-3-yl)-2-methylpropan-2-one, can be reacted with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent. This reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine product.

A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.

A general scheme for the reductive amination of the ketone precursor is outlined in the table below.

Reactant Amine Source Reducing Agent Solvent Product
1-(1H-indol-3-yl)-2-methylpropan-2-oneAmmonia, Ammonium acetate (B1210297), etc.NaBH₄, NaBH₃CN, H₂/CatalystMethanol (B129727), Ethanol, etc.This compound

A direct route to the target amine involves the reduction of the nitroalkene intermediate, 3-(2-methyl-1-propen-1-yl)-1H-indole, or the nitroalkane, 3-(2-methyl-2-nitropropyl)-1H-indole. Powerful hydride reducing agents, such as lithium aluminum hydride (LAH), are capable of reducing nitro groups to primary amines sid.irtci-thaijo.orgorganic-chemistry.org.

The reduction of the nitro group with LAH is a robust and efficient method. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The strong nucleophilic nature of the hydride ions from LAH facilitates the reduction of the electron-deficient nitro group. A subsequent aqueous workup is necessary to quench the reaction and protonate the resulting amine.

The general parameters for the reduction of the nitroalkane intermediate using a hydride reagent are provided in the table below.

Reactant Reducing Agent Solvent Temperature Product
3-(2-Methyl-2-nitropropyl)-1H-indoleLithium Aluminum Hydride (LAH)Diethyl ether, THF0 °C to refluxThis compound

Convergent Synthetic Approaches (e.g., Ugi Reaction)

Convergent synthesis offers an efficient route to complex molecules by assembling pre-synthesized fragments in a single step. The Ugi four-component reaction (Ugi-4CR) is a prime example of such a strategy, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org This reaction is particularly advantageous due to its high atom economy, typically high yields, and the ability to generate molecular diversity from readily available starting materials. nih.govrug.nl

For the synthesis of a precursor to this compound, a plausible Ugi reaction could involve indole-3-carbaldehyde, ammonia (or a protected amine), a suitable carboxylic acid, and tert-butyl isocyanide. The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.org The isocyanide undergoes nucleophilic attack on the iminium ion, followed by the addition of the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino carboxamide product. wikipedia.org This approach allows for the rapid assembly of the core structure. The versatility of the Ugi reaction allows for various starting materials, enabling the synthesis of a library of derivatives. nih.govnih.gov

Table 1: Hypothetical Ugi Reaction Components for Precursor Synthesis

ComponentExample CompoundRole
AldehydeIndole-3-carbaldehydeProvides the indole-3-methyl backbone
AmineAmmoniaSource of the primary amine
Isocyanidetert-Butyl isocyanideForms the α-amidoacetamide moiety
Carboxylic AcidAcetic AcidActs as the acid component and acyl donor

Catalytic and Stereoselective Synthesis for Chiral Analogues

The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. nih.gov Catalytic asymmetric synthesis provides a direct and efficient method for producing chiral molecules, avoiding the waste associated with resolving racemic mixtures. nih.govnih.gov

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the target amine can be recovered by removing the resolving agent. While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org Other resolution techniques include chiral column chromatography, where the racemic mixture is passed through a stationary phase containing a chiral selector. nih.govnih.gov

Asymmetric synthesis using chiral auxiliaries is a well-established strategy for controlling stereochemistry during a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. For the synthesis of chiral analogues of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. researchgate.net This would guide the stereoselective introduction of a key functional group, after which the auxiliary would be cleaved to yield the enantiomerically enriched product. This method allows for high levels of stereocontrol but requires additional synthetic steps for the attachment and removal of the auxiliary. youtube.com

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral substrates, such as imines or unprotected indoles, to form chiral amines or indolines. acs.org This technique typically employs a metal catalyst, a chiral ligand, and a readily available hydrogen donor like ammonia borane or formic acid. acs.orgresearchgate.net For related unprotected indole structures, metal-free ATH has been achieved using a catalyst derived from HB(C₆F₅)₂ and (S)-tert-butylsulfinamide, affording chiral indolines in good yields and with high enantioselectivity (up to 90% ee). acs.org The process involves the activation of the indole by a Brønsted acid, followed by the stereoselective transfer of a hydride from the hydrogen source. chinesechemsoc.org This methodology represents a direct and atom-economical approach to synthesizing chiral indoline derivatives, which are structurally related to the target compound. nih.gov

Table 2: Comparison of Chiral Synthesis Strategies

MethodPrincipleAdvantagesDisadvantages
Chiral Resolution Separation of enantiomers from a racemic mixture based on differing physical properties of diastereomeric derivatives. wikipedia.orgApplicable to a wide range of compounds; well-established technique.Maximum 50% theoretical yield; can be laborious. wikipedia.org
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. researchgate.netHigh levels of stereocontrol; predictable outcomes.Requires additional synthetic steps; stoichiometric use of the auxiliary.
Asymmetric Catalysis Use of a chiral catalyst to create a stereocenter with high enantioselectivity. nih.govHigh atom economy; high catalytic turnover; direct formation of the desired enantiomer. nih.govCatalyst development can be challenging; optimization required for each substrate.

Advanced Synthesis Techniques for this compound and its Derivatives

To improve the efficiency, yield, and environmental impact of chemical syntheses, advanced techniques are often employed. These methods can significantly reduce reaction times and improve process control.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating a wide range of chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures higher than those achievable with conventional heating, often leading to dramatic reductions in reaction times, from hours to minutes. reading.ac.ukresearchgate.net This technique has been successfully applied to various indole syntheses, including Fischer indole synthesis, cyclization reactions, and palladium-catalyzed heterocyclizations. nih.govmdpi.com The synthesis of this compound or its derivatives could be optimized using microwave irradiation, potentially improving the efficiency of key steps such as cyclization or condensation reactions. ejbps.com The precise control over temperature and pressure in modern microwave reactors allows for systematic optimization of reaction conditions to maximize yield and minimize by-product formation. researchgate.net

Ultrasound-Promoted Synthetic Strategies (for related compounds)

The application of ultrasound in organic synthesis has been shown to offer several advantages over traditional methods, including enhanced reaction rates, higher yields, and milder reaction conditions. semanticscholar.orgusp.br This eco-friendly technique utilizes acoustic cavitation to generate localized high temperatures and pressures, which can accelerate chemical reactions. semanticscholar.org While specific ultrasound-promoted syntheses of this compound are not extensively detailed in the reviewed literature, the principles can be applied to the synthesis of related indole-containing compounds. academie-sciences.frnih.govnih.gov

Ultrasound has been successfully employed in various reactions for the formation of the indole ring system and the synthesis of related heterocyclic structures. nih.govresearchgate.net For instance, ultrasound-assisted palladium-catalyzed coupling-cyclization reactions have been used to construct the indole scaffold. Similarly, one-pot, multi-component reactions under ultrasonic irradiation have proven effective for synthesizing complex molecules containing indole or related heterocyclic cores. nih.govresearchgate.netnih.gov These methodologies often lead to shorter reaction times and improved efficiency compared to silent (non-ultrasound) conditions. usp.brnih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Related Heterocyclic Compounds

Reaction TypeUltrasound ConditionsConventional ConditionsKey Advantages of UltrasoundReference
Pd-catalyzed Indole Synthesis80 °C, 6-8 h80 °C, 16 hFaster reaction, improved yield
Synthesis of Spiro[indole-pyrazolo-thiazepines]1 h, 96% yield (in water)4 h, 80% yield (in water)Shorter time, higher yield nih.gov
Synthesis of Functionalized Indolines60 s, up to 99% yieldNo product after 60 sDramatically increased reaction rate usp.br

Chemical Reactivity and Derivatization Strategies

The dual functionality of this compound, with its nucleophilic primary amine and reactive indole ring, allows for a variety of chemical transformations.

The primary amine group of this compound is readily susceptible to acylation reactions. This can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions lead to the formation of the corresponding amides. While specific examples for this exact compound are not detailed, the general reactivity of primary amines is well-established.

Furthermore, the indole ring itself can undergo acylation, typically at the C3 position if unsubstituted, through Friedel-Crafts type reactions. However, since the starting molecule is already substituted at C3, acylation would likely occur at other positions on the indole ring or on the nitrogen atom, depending on the reaction conditions. Intramolecular Friedel-Crafts acylation is a powerful tool for constructing polycyclic indole derivatives. nih.gov

The primary amine of this compound can be alkylated using alkyl halides or other alkylating agents. Stepwise alkylation can lead to the formation of secondary and tertiary amines. Exhaustive alkylation, particularly with an excess of a suitable alkylating agent like methyl iodide, can result in the formation of a quaternary ammonium salt.

The indole nitrogen can also be alkylated, a common functionalization strategy for modifying the properties of indole derivatives. This reaction is typically carried out using a base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent.

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water. wikipedia.org These imine derivatives can serve as versatile intermediates for further chemical transformations.

Table 2: General Scheme for Imine Formation

Reactant 1Reactant 2ProductReaction Type
This compoundAldehyde (R-CHO)Schiff Base (Imine)Condensation
This compoundKetone (R-CO-R')Schiff Base (Imine)Condensation

The nitrogen atom of the indole ring is a key site for functionalization. As mentioned in the alkylation section, N-alkylation is a common modification. Beyond simple alkylation, a variety of other groups can be introduced at the indole nitrogen to modulate the electronic properties and steric profile of the molecule. For instance, N-acylation can also occur, leading to N-acylindoles. The choice of reaction conditions and reagents can often allow for selective functionalization of either the side-chain amine or the indole nitrogen. Recent research has also explored the use of Lewis acids to control the reaction between indoles and 1,3,5-triazinanes, leading to either C-3 aminomethylation or a Hofmann-Martius-type rearrangement, demonstrating the nuanced reactivity of the indole core. nih.gov

Iii. Pharmacological Investigations and Mechanism of Action Studies in Vitro and Preclinical in Vivo

Molecular Target Identification and Characterization

The molecular interactions of 1-(1H-indol-3-yl)-2-methylpropan-2-amine, also known as α,α-dimethyltryptamine, and its structural analogues have been a subject of scientific inquiry to elucidate their pharmacological profiles. These investigations have primarily focused on their affinities for various neurotransmitter receptors and their potential to inhibit key enzymes involved in neurotransmitter metabolism.

Direct quantitative binding affinity data for this compound at the 5-HT2a, 5-HT2b, and 5-HT2c receptor subtypes is not extensively available in the current body of scientific literature. However, studies on structurally related tryptamine (B22526) derivatives provide valuable insights into the potential interactions of this compound class with serotonin (B10506) receptors.

N,N-dimethyltryptamine (DMT), a close structural analogue, exhibits a broad binding profile across various serotonin receptors. DMT binds to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors with affinities generally below 0.6 µM wikipedia.org. An agonist action has been confirmed at the 5-HT1A, 5-HT2A, and 5-HT2C receptors wikipedia.org. For the 5-HT2A receptor, which is a key target for many psychedelic tryptamines, DMT has a reported IC50 of 75 ± 1 nM nih.gov. In vitro studies have shown DMT to have a high affinity for the human 5-HT2B receptor, with reported Ki values of 0.108 µM and 0.184 µM wikipedia.org.

The following table summarizes the binding affinities of DMT for various serotonin receptors:

CompoundReceptorBinding Affinity (Ki)
N,N-dimethyltryptamine (DMT)5-HT1A< 0.6 µM
5-HT1B< 0.6 µM
5-HT1D< 0.6 µM
5-HT2A< 0.6 µM
5-HT2B0.108 µM, 0.184 µM wikipedia.org
5-HT2C< 0.6 µM
5-HT6< 0.6 µM
5-HT7< 0.6 µM

Data presented is for the analogue N,N-dimethyltryptamine (DMT) due to the lack of specific data for this compound.

The interaction of this compound with other neurotransmitter systems, such as the adrenergic and nicotinic receptors, has not been well-documented. However, studies on its analogue, DMT, indicate some affinity for adrenergic receptors. DMT has been shown to possess affinity for the α1-adrenergic and α2-adrenergic receptors wikipedia.org. There is a lack of specific binding data for this compound and its analogues at nicotinic receptors in the available literature.

The following table summarizes the binding affinities of the analogue DMT for other neurotransmitter receptors:

CompoundReceptorBinding Affinity
N,N-dimethyltryptamine (DMT)α1-adrenergicAffinity noted wikipedia.org
α2-adrenergicAffinity noted wikipedia.org
NicotinicData not available

Data presented is for the analogue N,N-dimethyltryptamine (DMT) due to the lack of specific data for this compound.

While specific quantitative data on the MAO-A inhibitory activity of this compound is scarce, information on its close analogue, α,N-DMT (alpha,N-dimethyltryptamine), suggests that compounds in this structural class can be potent MAO inhibitors wikipedia.org. The primary route of metabolism for many tryptamines is through monoamine oxidase A (MAO-A) wikipedia.orgnih.gov. Inhibition of this enzyme can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds nih.gov.

For instance, the related compound α-methyltryptamine (αMT) has been shown to be a reversible inhibitor of MAO youtube.com.

CompoundEnzymeInhibition Data
This compoundMAO-AData not available
α,N-dimethyltryptamine (analogue)MAOPotent inhibitor wikipedia.org

There is currently a lack of available scientific literature detailing the interactions of this compound with other enzymatic systems beyond monoamine oxidase. Further research is required to fully characterize its enzyme inhibition profile.

Monoamine Transporter Modulation

The primary mechanism by which many psychoactive indole (B1671886) derivatives exert their effects is through the modulation of monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increase in the extracellular concentration of the corresponding neurotransmitters, enhancing their effects.

Numerous indole-containing compounds have been identified as potent inhibitors of the serotonin transporter. This inhibition is a key mechanism of action for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). The structural characteristics of this compound, specifically the indole ring and the amino group, are consistent with features known to confer affinity for SERT. It is hypothesized that this compound could act as a competitive inhibitor at the serotonin binding site on the transporter.

Modulation of the dopamine transporter is another potential activity of this compound. Inhibition of DAT leads to increased levels of dopamine in the synapse, which is associated with stimulant and mood-elevating effects. While the indole nucleus is more commonly associated with serotonergic activity, modifications to the side chain can significantly influence affinity for DAT.

Inhibition of the norepinephrine transporter is a further plausible mechanism of action. NET inhibitors increase the synaptic availability of norepinephrine, a neurotransmitter involved in alertness, focus, and mood regulation. Studies on related compounds have demonstrated that subtle structural changes can shift the selectivity profile between the different monoamine transporters. nih.govnih.govebi.ac.uk For instance, research on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols revealed that specific isomers could be potent norepinephrine reuptake inhibitors with selectivity over both dopamine and serotonin transporters. nih.govebi.ac.uk

Monoamine Transporter Inhibition Profile (Hypothetical)

TransporterPredicted ActivityPotential Effect
SERT InhibitorIncreased synaptic serotonin
DAT InhibitorIncreased synaptic dopamine
NET InhibitorIncreased synaptic norepinephrine

Cellular and Subcellular Mechanisms of Action

Beyond direct transporter inhibition, the downstream cellular and subcellular effects of increased monoamine levels are critical to understanding the full pharmacological profile of a compound.

Increased activation of serotonin, dopamine, and norepinephrine receptors, resulting from transporter inhibition, would initiate a cascade of intracellular signaling events. These pathways often involve G-protein coupled receptors and the modulation of second messengers like cyclic AMP (cAMP). For example, a novel indole derivative has been shown to suppress the Hedgehog signaling pathway, demonstrating that indole compounds can modulate significant cellular signaling cascades. nih.gov While this is a different pathway, it highlights the potential for indole structures to interact with various signaling systems.

Sustained increases in synaptic neurotransmitter levels can lead to adaptive changes in their metabolic pathways. The primary enzymes involved in the breakdown of monoamine neurotransmitters are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.gov While there is no direct evidence to suggest that this compound directly inhibits these enzymes, alterations in neurotransmitter availability could indirectly influence their activity and expression over time.

Preclinical In Vivo Studies (Animal Models)

There is currently no available data from preclinical in vivo studies to characterize the pharmacological activity of this compound in animal models. Standard assays that would typically determine a compound's effects on locomotor activity, physiological parameters, and behavioral states have not been published for this specific molecule.

Similarly, there are no published drug discrimination studies for this compound. Drug discrimination is a standard behavioral pharmacology procedure used to assess the subjective effects of a drug in animals, which can provide insights into its potential for abuse. In these paradigms, animals are trained to recognize the effects of a specific drug and differentiate it from a placebo or other substances. The absence of such studies means that the subjective effects and the abuse liability of this compound have not been scientifically evaluated in a preclinical setting.

While research exists for structurally related tryptamines, the strict focus on this compound as per the instructions prevents the inclusion of that data in this article. The scientific community has yet to publish in vivo research that would elucidate the specific pharmacological profile and mechanism of action of this particular compound.

Iv. Structure Activity Relationship Sar and Structural Modifications of 1 1h Indol 3 Yl 2 Methylpropan 2 Amine

Elucidation of Key Pharmacophores within the 1-(1H-indol-3-yl)-2-methylpropan-2-amine Scaffold

The fundamental structure of this compound comprises two essential pharmacophoric elements: the indole (B1671886) ring system and the basic amino group. The indole nucleus, with its aromatic and hydrogen bond-donating NH group, is crucial for binding to various biological targets. researchgate.net It often engages in hydrophobic and π-stacking interactions within receptor pockets. Studies on related indole-based compounds have identified the indole ring, a carboxylic acid function, and an associated phenyl group as three necessary pharmacophores for high-affinity binding to certain receptors. nih.gov The delocalized π-electrons of the indole system make it susceptible to electrophilic substitution, primarily at the C3 position, which is leveraged in the synthesis of many analogues. researchgate.net The terminal primary amine is another critical feature, typically protonated at physiological pH, allowing it to form ionic bonds or key hydrogen bonds with acidic residues in a receptor's active site. The spatial relationship between the aromatic indole core and the cationic amine is a determining factor in the molecule's biological profile.

Impact of Substituents on the Indole Moiety

Modifying the indole moiety with various substituents has a profound effect on the biological activity of the resulting analogues. The position, size, and electronic properties of these substituents are critical determinants of potency and selectivity.

Research on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives demonstrated that the nature and position of substituents on the indole ring significantly influence their antagonist activity at CysLT₁ receptors. nih.gov

Halogen Substituents : Fluorine-substituted derivatives were generally found to be more potent than their chlorine-substituted counterparts. nih.gov

Positional Effects : Substitution at the 4-position of the indole ring was found to be the least favorable for activity. nih.gov Conversely, substitutions at the 7-position were the most favorable. nih.govresearchgate.net

Alkoxy Substituents : The position of a methoxy group is a critical determinant of biological activity. researchgate.net For instance, among several methoxy-substituted derivatives, a compound with the methoxy group at the 7-position of the indole ring was identified as a highly potent and selective CysLT₁ antagonist. nih.gov

The following table summarizes the effects of various substituents on the indole ring of an analogue series on their CysLT₁ antagonist activity.

Compound IDIndole SubstituentIC₅₀ (µM) at CysLT₁
17a 5-Cl0.043
17b H0.0084
17c 4-F0.43
17d 5-F0.015
17e 6-F0.052
17f 7-F0.011
17g 5-Cl0.0076
17h 6-Cl0.063
17i 5-OCH₃0.021
17j 6-OCH₃0.012
17k 7-OCH₃0.0059

Data sourced from a study on 3-substituted 1H-indole-2-carboxylic acid derivatives, which share the core indole scaffold. nih.gov

These findings highlight that both the electronic nature and the specific location of substituents on the indole ring are crucial for optimizing biological activity. nih.govresearchgate.net

Influence of the Propan-2-amine Side Chain Modifications

Alterations to the propan-2-amine side chain significantly impact the pharmacological profile of the resulting molecules. Studies on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which are structural analogues, have provided valuable insights into the role of the side chain. nih.govdrugbank.com The length, branching, and presence of functional groups on this chain are key to modulating potency and selectivity for monoamine transporters. nih.gov For these propan-2-ol analogues, the presence of a hydroxyl group on the side chain was a key structural feature. The relative orientation of this hydroxyl group and the terminal amino group was critical for determining activity. nih.gov Modifications that alter the distance and conformational flexibility between the indole nucleus and the basic nitrogen atom can lead to dramatic changes in receptor affinity and functional outcome.

Stereochemical Considerations in Biological Activity

While this compound itself is an achiral molecule due to the two methyl groups at the alpha-position, stereochemistry becomes a critical factor in many of its closely related and biologically active analogues.

In analogues where the alpha-carbon is a stereocenter, such as in 1-(1H-indol-3-yl)propan-2-amine (alpha-methyltryptamine), the two enantiomers can exhibit distinct pharmacological properties. The (R)- and (S)-enantiomers can have different affinities for receptors and transporters, as well as different metabolic fates. For example, studies on chiral 3-(piperidin-3-yl)-1H-indole derivatives, which also feature a chiral center adjacent to an indole ring, required separation of enantiomers to determine their absolute configuration and biological activity. nih.gov The specific three-dimensional arrangement of the substituents around the chiral center is crucial for optimal interaction with the chiral environment of biological macromolecules like receptors and enzymes.

When a second chiral center is introduced into the molecule, as seen in the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors, the relationship between diastereomers becomes paramount. nih.gov In this series, four possible stereoisomers exist. Synthesis and chiral resolution revealed that the biological activity resided predominantly in one specific isomer. The (2R,3S)-isomer was identified as a potent norepinephrine reuptake inhibitor with an IC₅₀ value of 28 nM and showed significant selectivity over serotonin (B10506) and dopamine transporters. nih.gov This demonstrates that the precise spatial orientation of the functional groups at each stereocenter is essential for achieving high potency and selectivity.

Design and Synthesis of Novel this compound Analogues

The design of novel analogues is guided by SAR data with the goal of enhancing desired biological activities while minimizing others. Strategies often involve molecular hybridization, where pharmacophoric elements from different active compounds are combined. nih.gov

The synthesis of new analogues employs a variety of modern organic chemistry techniques:

Indole Ring Functionalization : Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to introduce a diverse range of substituents onto the indole core, particularly at the C3 position. nih.gov

Side Chain Construction : The amino-alkyl side chain can be introduced through methods like the Friedel-Crafts alkylation of indoles. researchgate.net Enantioselective organocatalytic methods have been developed to control the stereochemistry during such alkylations. princeton.edu

Amide Coupling : For analogues containing amide linkages, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used to connect an indole-carboxylic acid moiety with various amines. mdpi.com

N-Alkylation/Arylation : The indole nitrogen can be functionalized by reaction with various electrophiles, such as in the synthesis of 3-(3-formyl-1H-indol-1-yl)-N-arylpropanamides. easychair.org

These synthetic approaches allow for systematic modifications of the lead structure, enabling a thorough exploration of the SAR and the development of novel compounds with optimized pharmacological profiles. nih.govcuestionesdefisioterapia.com

Indole Ring Modifications (e.g., fluorination, other substitutions)

The indole nucleus is a common scaffold in medicinal chemistry, and its modification is a key strategy for modulating the activity of indole-based compounds. researchgate.net Substitutions on the indole ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Research on related indole structures has demonstrated the impact of various substituents. For instance, in a series of indole cyclopropylmethylamines, the introduction of nitrile substituents at the 5- and 7-positions of the indole ring resulted in high affinity for the human serotonin transporter (hSERT). nih.gov Conversely, substitution at the N-1 position with methyl or ethyl groups led to a significant decrease in affinity, suggesting a potential hydrogen-bonding interaction or limited steric tolerance in that region. nih.gov

In other studies involving indole-based chalcone derivatives, the position of a methoxy group on the indole ring was found to be a critical determinant of biological activity. researchgate.net Similarly, studies on indole derivatives as CysLT1 antagonists showed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net The position of substitution was also critical, with modifications at position 7 being the most favorable, while position 4 was the least favorable. researchgate.net

Table 1: Effects of Indole Ring Modifications on Biological Activity in Related Indole Analogs

Modification Site Substituent Observed Effect on Activity Compound Class Reference
Position 5 and 7 Nitrile (-CN) High affinity for hSERT Indole cyclopropylmethylamines nih.gov
Position N-1 Methyl, Ethyl 10- to 30-fold decrease in hSERT affinity Indole cyclopropylmethylamines nih.gov
Various Positions Methoxy (-OCH3) Position is a critical determinant of activity Indole-based chalcones researchgate.net
Various Positions Fluorine vs. Chlorine Fluorine substitution led to higher potency CysLT1 antagonists researchgate.net

Amine Group Modifications

The primary amine group in this compound is a key functional group that is often crucial for receptor interaction and is a common site for metabolic activity. Modification of this group is a widely used strategy to alter a compound's physicochemical properties and pharmacological activity. mdpi.com

In the context of prodrug design, the amine group can be temporarily masked to improve properties like membrane penetration. mdpi.com For instance, (acyloxy)alkyl carbamates can be used to create prodrugs that undergo enzymatic hydrolysis to release the parent amine. mdpi.com

Linker Chain Variations

The ethylamine (B1201723) linker connecting the indole C3 position to the tertiary amine in this compound is critical for defining the spatial relationship between these two key pharmacophoric features. Variations in the length, rigidity, and composition of this linker can profoundly impact biological activity.

Studies on conformationally restricted homotryptamines have shown that incorporating the linker into a cyclopropane ring can lead to potent and selective serotonin reuptake inhibitors. nih.gov The stereochemistry of the cyclopropane ring was found to be crucial, with the (1S,2S)-trans isomer showing significantly higher affinity than the cis isomers. nih.gov This highlights the importance of a specific three-dimensional arrangement of the indole and amine moieties.

In a different series of compounds, the linker was part of a propanamide structure, connecting two indole moieties. researchgate.net The nature of this linker and the substituents attached to it were explored to optimize antimicrobial and antitubercular activities. These examples demonstrate that modifying the linker is a powerful strategy to control the conformation and orientation of the pharmacophoric groups, thereby fine-tuning the compound's interaction with its biological target.

Table 2: Examples of Linker Chain Variations in Indole Derivatives

Parent Structure Linker Variation Impact on Activity/Properties Reference
Homotryptamine Incorporation into a cyclopropane ring Led to potent and selective serotonin reuptake inhibitors; activity dependent on stereochemistry. nih.gov
Bis-indole Propanamide linker Modifications explored for antimicrobial and antitubercular activity. researchgate.net

Heterocyclic Ring Incorporations (e.g., quinazolinone, carboline derivatives)

For example, indole moieties have been used as precursors for the synthesis of various fused and linked heterocyclic systems. The reaction of 3-acetylindole with carbon disulfide can lead to precursors for synthesizing chromenol, dihydroquinoline, and thiopyran-based indole compounds with antimicrobial properties. nih.gov Similarly, novel indole derivatives have been synthesized by pairing them with rings such as thiophene, pyran, pyridine, and pyrimidine, leading to compounds with significant antioxidant activity. researchgate.netmdpi.com

In another study, the synthesis of novel 4,5,6,7-tetrahydro-1H-indazole derivatives incorporating an indole substituent resulted in compounds with excellent antibacterial activity. jmchemsci.com The fusion or linking of indole to other heterocyclic systems like thiazole has also been shown to produce pharmacologically significant scaffolds. nih.gov These examples underscore the versatility of the indole ring as a building block for creating complex heterocyclic molecules with a wide range of potential therapeutic applications.

Computational Chemistry in SAR Elucidation

Computational chemistry plays an indispensable role in modern drug discovery, providing insights into SAR that are often difficult to obtain through experimental methods alone. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis are particularly valuable for understanding how indole derivatives interact with their targets and for predicting the activity of new analogs.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. msjonline.org It is frequently used to predict the binding mode of small molecule ligands to the active site of a protein target. For indole derivatives, docking studies have been instrumental in rationalizing observed biological activities and guiding the design of more potent compounds.

For instance, docking studies on novel indole-based heterocyclic scaffolds against the enzymes UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase helped to identify compounds with the best binding energies, which correlated well with their observed antimicrobial activities. nih.gov In another study, docking of indole analogues into the active site of human non-pancreatic secretory phospholipase A2 (PLA2) revealed key hydrogen bond interactions with amino acid residues like Asp48 and Gly29, providing a structural basis for their inhibitory activity. msjonline.org Similarly, docking of newly synthesized 3-ethyl-1H-indole derivatives into the cyclooxygenase-2 (COX-2) active site predicted strong binding affinities, which were later confirmed by in vivo anti-inflammatory assays. ajchem-a.com

Table 3: Examples of Molecular Docking Studies on Indole Derivatives

Compound Class Protein Target Key Findings from Docking Reference
Indole-based heterocycles MurC, Human lanosterol 14α-demethylase Predicted binding energies correlated with antimicrobial activity. nih.gov
Indole analogues Phospholipase A2 (PLA2) Identified key H-bond interactions with active site residues. msjonline.org
3-Ethyl-1H-indole derivatives Cyclooxygenase-2 (COX-2) Predicted strong binding affinities, rationalizing anti-inflammatory activity. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By correlating physicochemical descriptors of molecules with their activity, QSAR models can be used to predict the activity of unsynthesized compounds and to identify the key structural features that govern activity.

Several QSAR studies have been performed on various series of indole derivatives. For example, a 3D-QSAR study on indole analogues as inhibitors of PLA2 resulted in a statistically significant model with a coefficient of determination (r²) of 0.788. msjonline.org This model was then used to predict the inhibitory activity of a test set of compounds.

In another study, 2D-QSAR modeling was employed to guide the synthesis of novel 1H-3-indolyl derivatives as antioxidants. researchgate.netmdpi.com The resulting models helped to recommend the most promising candidates for synthesis and in vitro testing. Furthermore, a 3D-QSAR study using CoMFA and CoMSIA was conducted on a series of indolylpropylpiperazine derivatives targeting the serotonin transporter and dopamine D2 receptor, providing valuable information on the structure-activity relationships within the series. nih.gov These studies demonstrate the utility of QSAR in rationalizing SAR and guiding the design of new, more potent indole-based compounds.

V. Preclinical Metabolic Fate and Biotransformation of 1 1h Indol 3 Yl 2 Methylpropan 2 Amine

In Vitro Metabolic Stability and Clearance Determination

The metabolic stability of a compound provides an early indication of its persistence in the body and its potential for oral bioavailability. In vitro systems such as human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), are standard tools for these assessments. nih.govresearchgate.netmedjpps.com Another advanced model is the HepaRG cell line, a human hepatic progenitor line that differentiates into hepatocyte-like cells expressing a broad range of metabolic enzymes and transporters, offering a more comprehensive view of metabolic pathways. researchgate.netdundee.ac.ukdundee.ac.uk

For α-methyltryptamine (AMT), studies using pooled human hepatocytes, which contain the full array of hepatic enzymes, have been conducted to elucidate its metabolic profile. nih.govresearchgate.net In an incubation with pooled human hepatocytes over a three-hour period, the parent compound's signal intensity was observed to decrease from 6.0 × 10⁷ to 4.5 × 10⁷, demonstrating that the compound undergoes significant metabolism. nih.gov This reduction in the parent compound over time confirms its susceptibility to hepatic biotransformation. During this incubation, nine distinct metabolites were successfully identified, indicating that AMT is extensively metabolized in vitro. nih.govnih.gov

Table 1: In Vitro Metabolites of α-Methyltryptamine Identified in Human Hepatocyte Incubations This table is based on data from a 3-hour incubation of α-methyltryptamine with pooled human hepatocytes.

Metabolite IDProposed BiotransformationMetabolic Phase
Mhep1Hydroxylation + O-GlucuronidationPhase I & II
Mhep2HydroxylationPhase I
Mhep3Hydroxylation + O-SulfationPhase I & II
Mhep4HydroxylationPhase I
Mhep5Hydroxylation + O-GlucuronidationPhase I & II
Mhep6Hydroxylation + O-SulfationPhase I & II
Mhep7Hydroxylation + O-Sulfation + N-AcetylationPhase I & II
Mhep8Combination of Hydroxylation, Sulfation, and AcetylationPhase I & II
Mhep9N-AcetylationPhase II

Identification of Major Metabolic Pathways

The biotransformation of α-methyltryptamine proceeds through well-established metabolic pathways, beginning with Phase I reactions that introduce or expose functional groups, followed by Phase II reactions that conjugate these groups with endogenous molecules to increase water solubility. nih.govresearchgate.net

Phase I metabolism of α-methyltryptamine is primarily characterized by oxidation reactions. nih.gov N-demethylation is not a relevant pathway for this compound as it is a primary amine.

Hydroxylation: This is a predominant Phase I pathway for AMT. nih.gov In vitro studies with human hepatocytes have identified multiple hydroxylated metabolites. nih.gov The hydroxylation occurs on the indole (B1671886) core of the molecule, a common site of oxidation for tryptamine (B22526) derivatives. nih.gov Earlier studies using rat liver microsomes also identified 6-hydroxy-α-MT as a metabolite, confirming this pathway in preclinical animal models. nih.gov

Oxidative Deamination: This reaction converts an amine group into a keto group and is a known metabolic route for many amine-containing compounds, often catalyzed by monoamine oxidases (MAO). wikipedia.orgyoutube.comnih.gov While in silico predictions suggest oxidative deamination is a possible pathway for AMT, and older studies in rat liver microsomes identified the corresponding ketone product (3-indolylacetone), recent comprehensive studies in human hepatocytes did not report metabolites from this pathway. nih.gov It is noteworthy that AMT itself is known to be an inhibitor of MAO, which may limit the extent of this metabolic route. wikipedia.orguni-saarland.de

Table 2: Summary of Phase I Metabolic Reactions of α-Methyltryptamine

Reaction TypeDescriptionKey Findings
HydroxylationAddition of a hydroxyl (-OH) group to the compound's structure, primarily on the indole ring.Confirmed as a major pathway in human hepatocytes, leading to the formation of multiple hydroxy-α-MT isomers. nih.gov
Oxidative DeaminationRemoval of the amine group and its replacement with a ketone.Identified in early rat liver microsome studies but not as a primary metabolite in recent human hepatocyte incubations. nih.gov May be limited by AMT's inhibitory action on MAO enzymes. uni-saarland.de

Following Phase I functionalization, the hydroxylated metabolites of α-methyltryptamine, as well as the parent compound itself, undergo Phase II conjugation reactions. These reactions significantly increase the polarity of the molecule, preparing it for elimination. nih.govresearchgate.net

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule. nih.govnih.gov Metabolites resulting from the O-glucuronidation of hydroxy-α-MT have been identified in human hepatocyte incubations. nih.govnih.gov Additionally, direct N-glucuronidation of the primary amine group has been observed. nih.gov

N-acetylation: The direct conjugation of an acetyl group to the primary amine of α-methyltryptamine is another identified Phase II pathway, resulting in the formation of N-acetyl-α-MT. nih.govmdpi.com

Sulfation: In addition to glucuronidation and acetylation, O-sulfation of the hydroxylated metabolites was found to be a significant conjugation pathway in human hepatocyte studies. nih.govresearchgate.net

Table 3: Summary of Phase II Metabolic Reactions of α-Methyltryptamine

Reaction TypeDescriptionKey Findings
O-GlucuronidationAttachment of glucuronic acid to a hydroxyl group on a Phase I metabolite.Identified as a major conjugation pathway for hydroxy-α-MT metabolites in human hepatocytes. nih.govnih.gov
N-GlucuronidationDirect attachment of glucuronic acid to the primary amine of the parent compound.Observed in human hepatocyte incubations. nih.gov
N-AcetylationAttachment of an acetyl group to the primary amine.Confirmed by the detection of N-acetyl-α-MT in vitro. nih.gov
O-SulfationAttachment of a sulfate (B86663) group to a hydroxylated metabolite.Detected as a significant conjugation pathway in human hepatocytes. nih.govresearchgate.net

Enzyme Phenotyping and Isozyme Mapping

Enzyme phenotyping aims to identify the specific enzyme isoforms responsible for a compound's metabolism. This is critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms.

The hydroxylation of α-methyltryptamine is characteristic of a Phase I reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov While direct studies identifying the specific CYP isozymes responsible for AMT metabolism are limited, data from structurally similar tryptamines can provide valuable insights. For instance, the related compound N,N-dimethyltryptamine (DMT) is rapidly metabolized by CYP2D6, while showing stability in the presence of other major isoforms like CYP1A2, CYP2C9, CYP2C19, and CYP3A4. tandfonline.com Given the structural similarities, it is highly probable that CYP2D6 plays a significant role in the aromatic hydroxylation of α-methyltryptamine. tandfonline.comfrontiersin.org Genetic variations in the CYP2D6 gene are common and can lead to significant differences in metabolic capacity, categorizing individuals as poor, intermediate, normal, or ultrarapid metabolizers. nih.gov

Table 4: Potential Cytochrome P450 (CYP) Isozyme Involvement in α-Methyltryptamine Metabolism This table is based on general CYP functions and data from structurally related compounds, as direct phenotyping data for α-methyltryptamine is limited.

CYP IsozymePotential Role in AMT MetabolismEvidence/Rationale
CYP2D6Aromatic HydroxylationStrongly implicated based on its primary role in metabolizing the structurally similar compound N,N-dimethyltryptamine (DMT). tandfonline.com Known to metabolize many psychoactive compounds. frontiersin.orgnih.gov
CYP1A2Possible Minor RoleInvolved in the metabolism of various xenobiotics, but showed no significant activity towards DMT. tandfonline.com
CYP2C19Possible Minor RoleMetabolizes some antidepressants, but showed no significant activity towards DMT. tandfonline.comnih.gov
CYP3A4Possible Minor RoleMetabolizes a wide range of substrates, but showed no significant activity towards DMT. tandfonline.com

Glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. The UGT1A and UGT2B subfamilies are the most important for human drug metabolism. nih.gov The specific UGT isozymes responsible for the N- and O-glucuronidation of α-methyltryptamine and its hydroxylated metabolites have not yet been definitively identified in published research. Identifying these specific enzymes would be a critical next step in fully characterizing the compound's metabolic profile and predicting its interaction potential with other drugs that are substrates, inhibitors, or inducers of UGT enzymes.

Monoamine Oxidase (MAO) Contribution to Metabolism

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of endogenous and exogenous monoamines. They catalyze the oxidative deamination of primary, secondary, and tertiary amines, including neurotransmitters like serotonin (B10506) and dopamine. While simple tryptamines are typically substrates for MAO, structural modifications to the ethylamine (B1201723) side chain can dramatically alter this interaction.

The structure of 1-(1H-indol-3-yl)-2-methylpropan-2-amine, which is an α,α-dimethylated tryptamine derivative, is not conducive to metabolism by MAO. Research on structurally related α-alkylated tryptamines demonstrates that the presence of alkyl groups on the α-carbon of the side chain hinders the oxidative deamination process. Instead of serving as substrates, these compounds often act as inhibitors of MAO.

Studies on α-methyltryptamine (AMT) and its analogs show potent inhibition of MAO, particularly the MAO-A isoform. researchgate.netljmu.ac.uk Research from the 1960s indicated that α,α-dimethyltryptamine also produces effects characteristic of a short-acting MAO inhibitor, such as increasing brain 5-hydroxytryptamine levels, although its activity was weaker than that of α-methyltryptamine or α-ethyltryptamine. nih.gov This inhibitory action is a key feature of its pharmacological profile and suggests that its contribution to the metabolism of this compound is not as a substrate but as an inhibitor. Therefore, the compound is not significantly cleared by MAO; rather, it modulates the activity of this enzyme system, which in turn affects the metabolism of other monoamines.

The table below summarizes the in vitro MAO-A inhibitory potential of several α-methylated tryptamine analogs, illustrating the commonality of this property within this structural class.

CompoundMAO-A IC₅₀ (μM)Reference
α-Methyltryptamine (AMT)0.62 researchgate.net
7-MeO-AMT0.049 researchgate.net
5-F-AMT0.43 researchgate.net
5-Cl-AMT0.37 researchgate.net
5-MeO-AMT0.17 researchgate.net

In Silico Predictions of Metabolic Transformations

In the absence of direct experimental metabolism studies, in silico (computational) models provide valuable predictions regarding the metabolic fate of a compound. nih.govcam.ac.uk These predictive tools utilize two primary strategies: ligand-based approaches, which rely on established transformation rules derived from large databases of metabolic reactions, and structure-based approaches that model the interaction between the compound and the active sites of metabolic enzymes. frontiersin.orgcreative-biolabs.com For this compound, these models can predict likely sites of metabolism (SoMs) and the resulting metabolites.

Computational models would identify two primary regions of this compound susceptible to metabolic transformation: the indole ring and the alkyl side chain. The most probable metabolic pathways predicted for this compound are Phase I oxidation reactions, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily, followed by Phase II conjugation reactions.

Predicted Phase I Transformations:

Aromatic Hydroxylation: The indole nucleus is a common target for hydroxylation by CYP enzymes (e.g., CYP2D6, CYP1A2). In silico models would predict the formation of hydroxylated metabolites at positions 4, 5, 6, or 7 of the indole ring.

Alkyl Hydroxylation: While less common than aromatic hydroxylation, oxidation of the terminal methyl groups on the propane (B168953) side chain is also a possibility.

Predicted Phase II Transformations:

Following Phase I hydroxylation, the newly formed hydroxyl groups are susceptible to conjugation. Computational tools would predict the formation of glucuronide and sulfate conjugates, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These reactions increase the water solubility of the compound, preparing it for excretion.

The following table details the plausible metabolic transformations for this compound as would be predicted by common in silico metabolic software.

Predicted MetaboliteMetabolic ReactionEnzyme Family (Predicted)Metabolic Phase
6-Hydroxy-1-(1H-indol-3-yl)-2-methylpropan-2-amineAromatic HydroxylationCytochrome P450 (CYP)Phase I
7-Hydroxy-1-(1H-indol-3-yl)-2-methylpropan-2-amineAromatic HydroxylationCytochrome P450 (CYP)Phase I
1-(1H-indol-3-yl)-2-(hydroxymethyl)propan-2-amineAlkyl HydroxylationCytochrome P450 (CYP)Phase I
6-O-glucuronide-1-(1H-indol-3-yl)-2-methylpropan-2-amineGlucuronidationUDP-glucuronosyltransferase (UGT)Phase II
7-O-sulfate-1-(1H-indol-3-yl)-2-methylpropan-2-amineSulfationSulfotransferase (SULT)Phase II

Vi. Analytical Methodologies for Research on 1 1h Indol 3 Yl 2 Methylpropan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 1-(1H-indol-3-yl)-2-methylpropan-2-amine, offering non-destructive analysis of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While comprehensive, peer-reviewed spectral assignments for this specific molecule are not widely published, the expected chemical shifts can be predicted based on the known values for the indole (B1671886) nucleus and the alkylamine side chain.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring and the aliphatic side chain. The aromatic protons of the indole ring typically appear in the downfield region of δ 7.0-8.0 ppm. The proton on the C2 position of the indole ring is anticipated to be a singlet or a triplet around δ 7.0-7.2 ppm. The N-H proton of the indole ring would likely appear as a broad singlet at a very downfield shift, often above δ 8.0 ppm. On the side chain, the methylene (B1212753) (-CH₂-) protons would resonate as a singlet, while the two methyl (-CH₃) groups, being chemically equivalent, would also produce a single, more intense singlet. The primary amine (-NH₂) protons typically appear as a broad singlet which can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments within the molecule. The indole ring carbons are expected to produce several signals in the aromatic region (δ 110-140 ppm). The carbon atom attached to the two methyl groups and the amino group would have a characteristic shift in the aliphatic region.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AssignmentPredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)
Indole N-H~8.1 (broad s)-
Indole C2-H~7.1 (s)~122
Indole C4-H to C7-H7.0 - 7.8 (m)111 - 125
Indole C3, C3a, C7a-~112, ~127, ~136
-CH₂- (Side Chain)~2.9 (s)~45
-C(CH₃)₂- (Quaternary C)-~50
-C(CH₃)₂-~1.2 (s, 6H)~28
-NH₂Variable (broad s)-

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and for identifying its metabolites.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 188, corresponding to its nominal mass. The fragmentation pattern is characteristic of tryptamine (B22526) derivatives. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the loss of an alkyl radical. For this compound, the loss of a methyl radical (•CH₃) would result in a highly stable cation at m/z 173, which is often the base peak. Another significant fragment corresponds to the indole moiety, typically observed at m/z 130 after cleavage of the side chain. nih.gov The iminium ion fragment [C(CH₃)₂NH₂]⁺ at m/z 58 is also a possible product of side-chain cleavage.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₆N₂). researchgate.net This technique is crucial for confirming the identity of the compound and distinguishing it from isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): LC-MS-MS is particularly valuable for the identification of metabolites in biological samples. researchgate.net The parent compound is first separated by HPLC and then fragmented in the mass spectrometer. By monitoring specific transitions from the precursor ion (m/z 189 for the protonated molecule [M+H]⁺) to characteristic product ions, metabolites can be identified and quantified with high sensitivity and specificity.

Table 2. Expected Key Ions in the Mass Spectrum of this compound.
m/zProposed Ion StructureFragmentation Pathway
188[C₁₂H₁₆N₂]⁺•Molecular Ion ([M]⁺•)
173[M - CH₃]⁺Alpha-cleavage: Loss of a methyl radical
130[C₈H₆N]⁺Cleavage of the Cα-Cβ bond (Indole-methylene ion)
58[C₃H₈N]⁺Iminium ion from side-chain cleavage

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic bands corresponding to the N-H bonds of the indole and primary amine, as well as C-H and C=C bonds of the aromatic and aliphatic parts of the structure.

Table 3. Predicted Characteristic Infrared Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
3300 - 3380N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
~3100C-H StretchAromatic C-H (Indole)
2850 - 2970C-H StretchAliphatic C-H (-CH₂-, -CH₃)
1580 - 1620N-H BendPrimary Amine (-NH₂)
1450 - 1600C=C StretchAromatic Ring (Indole)
~740C-H Bend (out-of-plane)ortho-disubstituted benzene (B151609) ring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. For this compound, the UV-Vis spectrum is dominated by the indole chromophore. The spectrum is expected to show a strong absorption maximum (λmax) in the range of 275-290 nm, with a shoulder or a second peak around 280-290 nm, which is characteristic of the indole ring system. researchgate.net A more intense absorption band is also expected at a shorter wavelength, typically around 220 nm. The position of these maxima can be influenced by the solvent used for the analysis. nih.govacs.org

Table 4. Predicted UV-Vis Absorption Maxima for this compound.
Predicted λmax (nm)Associated Chromophore
~220Indole Ring
~280-290Indole Ring

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the compound from reaction mixtures or biological matrices and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A common approach involves reverse-phase chromatography. proquest.com

Stationary Phase: A C18 (octadecylsilyl) column is typically used.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective. sielc.com

Detection: A photodiode array (PDA) or UV detector set to the λmax of the indole chromophore (approx. 280 nm) is used for detection and quantification. researchgate.net

This method allows for the separation of the target compound from precursors, byproducts, and degradation products, enabling accurate purity determination.

It is important to note that this compound is an achiral molecule. The carbon atom attached to the amine group (C2 of the propane (B168953) chain) is bonded to two identical methyl groups, and therefore it is not a stereocenter. Consequently, this compound does not have enantiomers, and chiral HPLC is not applicable for its resolution.

However, for its chiral analogs, such as α-methyltryptamine (AMT), chiral HPLC is an indispensable technique for separating the (R)- and (S)-enantiomers. This is critical as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. iupac.org Common CSPs for the resolution of chiral amines include those based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), which are available under trade names such as Chiralcel® and Chiralpak®. nih.govmdpi.com The mobile phase is typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the real-time or near-real-time monitoring of chemical reactions that synthesize this compound. This powerful method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection afforded by mass spectrometry, allowing researchers to track the consumption of reactants and the formation of products and byproducts over time.

In a typical synthetic route, such as the reductive amination of indol-3-ylacetone with an appropriate amine source, monitoring the reaction's progress is crucial for optimizing reaction conditions and maximizing yield. By periodically sampling the reaction mixture and analyzing it via GC-MS, chemists can generate a kinetic profile of the reaction.

Sample Preparation and Analysis Protocol:

A common procedure for monitoring the synthesis involves withdrawing a small aliquot (typically in the microliter range) from the reaction vessel at predetermined time intervals. This sample is immediately quenched to halt the reaction, often by dilution with a suitable solvent like ethyl acetate (B1210297) and the addition of a quenching agent if necessary. An internal standard is frequently added at this stage to allow for quantitative analysis. The diluted sample can then be directly injected into the GC-MS system.

Chromatographic Separation:

The separation of the components of the reaction mixture is typically achieved on a capillary column, such as a DB-5ms or HP-5ms, which has a non-polar stationary phase. The temperature of the GC oven is programmed to ramp up over the course of the analysis, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. For instance, a starting material like indol-3-ylacetone would elute earlier than the higher boiling point product, this compound.

Mass Spectrometric Detection and Data Interpretation:

As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.

The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns. A key fragmentation is the cleavage of the bond beta to the indole ring, resulting in a stable iminium ion, which is often the base peak in the spectrum. By monitoring the ion currents corresponding to the characteristic ions of the reactants and products, a chromatogram is generated. The area under the peak for each compound is proportional to its concentration in the sample.

Illustrative Research Findings:

While specific research data on the reaction monitoring for the synthesis of this compound is not extensively published in publicly accessible literature, a representative dataset can be constructed based on the analysis of similar reductive amination reactions. The following table illustrates how the relative concentrations of reactants and products might change over time during a hypothetical synthesis, as monitored by GC-MS.

Table 1: Hypothetical GC-MS Data for the Reaction Monitoring of this compound Synthesis
Time (hours)Indol-3-ylacetone (Reactant) Peak Area (%)This compound (Product) Peak Area (%)Byproduct A Peak Area (%)
098.50.51.0
175.222.82.0
250.147.52.4
420.876.32.9
65.391.53.2
81.295.63.2

This data can be visualized to provide a clear kinetic profile of the reaction, enabling researchers to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

Vii. Future Directions and Research Perspectives for 1 1h Indol 3 Yl 2 Methylpropan 2 Amine Research

Exploration of Novel Synthetic Routes and Scalability

Researchers could explore modern synthetic strategies such as C-H functionalization or multicomponent reactions to construct the core structure more efficiently. nih.gov For instance, a consecutive two-step synthesis protocol involving the researchgate.netresearchgate.net-sigmatropic rearrangement of N-oxyenamines has been reported for polysubstituted indoles, offering a potentially scalable route. researchgate.netnih.gov Adapting such innovative methods could provide rapid access to a library of derivatives for further studies.

Table 1: Potential Synthetic Strategies for Exploration

Synthetic Approach Potential Advantages Key Considerations
Continuous Flow Synthesis Improved reaction control, enhanced safety, potential for automation and scalability. nih.gov Requires specialized equipment, optimization of flow parameters.
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid generation of molecular diversity. nih.gov Identification of suitable reaction conditions and starting materials.
Catalytic C-H Functionalization Direct modification of the indole (B1671886) core, reducing the need for pre-functionalized starting materials. Regioselectivity, catalyst cost, and efficiency.

| Bio-inspired Synthesis | Mimicking enzymatic pathways for greener and more selective transformations. | Understanding of relevant biosynthetic pathways, enzyme availability or mimic development. |

Advanced SAR and Rational Drug Design Approaches

Future research should employ advanced structure-activity relationship (SAR) studies and rational drug design to explore the therapeutic potential of 1-(1H-indol-3-yl)-2-methylpropan-2-amine. Systematic modification of the molecule's key structural features—the indole ring, the alkyl linker, and the terminal amine—will be essential to understand their influence on biological activity. nih.gov

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of new analogs with improved potency and selectivity for specific biological targets. nih.govnih.gov For example, designing hybrid molecules that combine the indole scaffold with other pharmacologically active moieties could lead to compounds with novel biological profiles. ecu.eduresearchgate.net

Table 2: Key Structural Modifications for SAR Studies

Molecular Region Potential Modifications Desired Outcome
Indole Nucleus Substitution at positions 1, 2, 4, 5, 6, or 7. Modulate electronic properties, lipophilicity, and target binding. nih.gov
Alkyl Linker Varying length, rigidity, and introducing heteroatoms. Optimize spatial orientation and interaction with the target.

| Terminal Amine | Acylation, alkylation, or incorporation into heterocyclic systems. | Alter basicity, hydrogen bonding capacity, and pharmacokinetic properties. |

Integrated In Vitro and In Silico Approaches for Pharmacological Profiling

A comprehensive understanding of the pharmacological profile of this compound requires an integrated approach combining in vitro and in silico methods. High-throughput screening against a panel of receptors, enzymes, and ion channels could identify initial biological targets.

Subsequent in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the compound's pharmacokinetic properties and potential liabilities early in the research process. researchgate.netjbcpm.com This dual approach allows for the efficient prioritization of compounds for further in vivo testing and helps in understanding the molecular mechanisms underlying their activity. nih.govmdpi.comnih.gov

Development of Advanced Analytical Techniques for Biological Matrices

To facilitate pharmacokinetic and metabolism studies, the development of sensitive and robust analytical methods for the quantification of this compound in biological matrices like blood, plasma, and urine is crucial. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed for the detection of biogenic amines and related compounds. mdpi.comnih.gov

Future work should focus on creating validated, high-throughput analytical methods capable of detecting the parent compound and its potential metabolites at very low concentrations. cdc.gov This will be essential for accurately characterizing its behavior in biological systems.

Table 3: Comparison of Analytical Techniques

Technique Advantages Disadvantages
HPLC-UV Widely available, relatively low cost. May lack the sensitivity and selectivity for complex biological samples.
Gas Chromatography (GC-MS) High resolution and sensitivity. Requires derivatization for non-volatile compounds. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity, high selectivity, suitable for complex matrices. Higher equipment and operational costs.

| Capillary Electrophoresis (CE) | High separation efficiency, small sample volume. | Lower sensitivity compared to LC-MS/MS. researchgate.net |

Role as a Chemical Probe in Indole-Related Biological Pathways

Beyond its potential therapeutic applications, this compound could be developed into a chemical probe to investigate indole-related biological pathways. mdpi.com By modifying the structure to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photo-affinity labels, researchers can create tools to identify its cellular targets and elucidate its mechanism of action. mdpi.com

Such chemical probes would be invaluable for studying the roles of specific proteins in cellular signaling cascades where indole-containing molecules are known to be involved. This approach can bridge the gap between identifying a bioactive compound and understanding its function within a complex biological system.

Q & A

Q. What are the established synthetic routes for 1-(1H-indol-3-yl)-2-methylpropan-2-amine, and how can reductive amination be optimized for this compound?

The compound is synthesized via reductive amination using indole-3-carbaldehyde and 2-methylpropan-2-amine. Key steps include:

  • Reaction conditions : Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere at room temperature for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and monitor pH (6.5–7.0) to minimize by-products .

Q. What analytical techniques are recommended for structural characterization of this compound?

A multi-technique approach ensures accuracy:

  • NMR spectroscopy : Confirm indole C3 substitution via δ 7.2–7.4 ppm (aromatic protons) and tertiary amine signals at δ 1.3–1.5 ppm (singlet for two methyl groups) .
  • LC-MS : Use soft ionization (ESI+) to detect [M+H]+ at m/z 175.1, with fragmentation patterns distinguishing regioisomers .
  • Elemental analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages (e.g., C: 77.20% vs. 77.37%; N: 13.85% vs. 14.03%) .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

  • Cross-validate : Compare NMR data with structurally similar compounds (e.g., α-methyltryptamine derivatives) .
  • Dynamic experiments : Perform variable-temperature NMR to resolve overlapping signals caused by rotameric equilibria .
  • Crystallographic validation : If single crystals are obtained, use SHELXL for refinement to resolve ambiguities in bond lengths/angles .

Advanced Research Questions

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize packing via hydrogen bonds .
  • Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with rotational pseudo-symmetry .

Q. How can researchers resolve contradictions in reported bioactivity data for indole-based analogs?

  • Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines to account for variability .
  • Receptor docking studies : Perform in silico modeling (AutoDock Vina) to compare binding affinities with 5-HT2A or NMDA receptors, noting steric effects from the 2-methyl group .
  • Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Q. What methodologies are effective for optimizing enantiomeric purity in chiral derivatives of this compound?

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric synthesis : Employ (R)- or (S)-BINAP ligands in palladium-catalyzed cross-coupling to control stereochemistry .
  • Circular dichroism (CD) : Monitor optical activity at 220–250 nm to quantify enantiomeric excess .

Q. How should researchers mitigate hazards during large-scale synthesis?

  • Toxicity screening : Follow GHS protocols; note that while the compound is not classified, indole derivatives may exhibit neurotoxic or irritant properties .
  • Ventilation : Use fume hoods during amine handling to avoid inhalation .
  • Waste management : Neutralize reaction by-products (e.g., cyanide from NaBH3CN) with FeCl3 before disposal .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueCritical Peaks/FeaturesReference
1H NMR δ 1.42 (s, 6H, CH3), δ 7.2–7.4 (m, 4H, Ar)
ESI-MS [M+H]+ m/z 175.1, fragment at m/z 130
Elemental Analysis C: 77.37%, H: 9.23%, N: 14.03%

Q. Table 2. Common Contaminants in Synthesis

By-ProductSourceMitigation Strategy
N-alkylated indole Excess aldehydeReduce reaction time/pH
Dimerization products Oxidative couplingUse degassed solvents
Unreacted amine Poor stoichiometryOptimize molar ratio (1:1.2)

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Feasible Synthetic Routes

Reactant of Route 1
1-(1H-indol-3-yl)-2-methylpropan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(1H-indol-3-yl)-2-methylpropan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.